(Propylsulfinyl)benzene CAS 21865-07-6 chemical properties
(Propylsulfinyl)benzene CAS 21865-07-6 chemical properties
Executive Summary
(Propylsulfinyl)benzene, commonly known as phenyl propyl sulfoxide, represents a critical class of chiral organosulfur compounds utilized in mechanistic physical organic chemistry and asymmetric synthesis. Distinguished by its sulfinyl stereocenter, this compound serves as a model substrate for investigating stereospecific thermal eliminations (the Ei mechanism) and enzymatic sulfoxidations. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles, designed for researchers in drug development and organic synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
(Propylsulfinyl)benzene exists primarily as a viscous, colorless to light-brown oil at standard ambient temperature and pressure. Its polarity, driven by the sulfinyl dipole, imparts solubility characteristics distinct from its sulfide precursor.
Core Identification Data[7]
| Property | Specification |
| IUPAC Name | (Propylsulfinyl)benzene |
| Common Name | Phenyl propyl sulfoxide |
| CAS Registry Number | 21865-07-6 |
| Molecular Formula | C₉H₁₂OS |
| Molecular Weight | 168.26 g/mol |
| SMILES | CCCS(=O)c1ccccc1 |
| InChI Key | OKHILJWKJWMSEP-UHFFFAOYSA-N |
Physical Properties[6][7][8][11][12]
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Physical State: Liquid (Oil) [1].
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Boiling Point: Decomposes upon heating (typically >150°C) via syn-elimination; Sulfide precursor boils at 210–215°C [2].
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Solubility: Soluble in polar organic solvents (Dichloromethane, Chloroform, Ethanol, Acetone); Insoluble in water.
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Chirality: The sulfur atom is a stereogenic center, existing as (R)- and (S)-enantiomers.
Synthetic Methodologies
The synthesis of (Propylsulfinyl)benzene is primarily achieved through the controlled oxidation of phenyl propyl sulfide. The choice of oxidant determines whether the product is racemic or enantiomerically enriched.
Chemoselective Oxidation (Racemic)
The standard laboratory protocol involves the oxidation of phenyl propyl sulfide (CAS 874-79-3) using stoichiometric hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄). This method yields racemic sulfoxide and requires careful temperature control to prevent over-oxidation to the sulfone (CAS 13596-75-3).
Protocol Insight: To avoid sulfone formation, the reaction is typically conducted at 0°C in acetone or glacial acetic acid. The reaction progress is monitored by TLC or HPLC to ensure consumption of the sulfide without generating the sulfone byproduct [3].
Enantioselective Biosynthesis
For applications requiring high optical purity, biocatalytic oxidation using Baeyer-Villiger Monooxygenases (BVMOs) such as Phenylacetone Monooxygenase (PAMO) or 4-Hydroxyacetophenone Monooxygenase (HAPMO) is employed.
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Selectivity: These enzymes exhibit high enantioselectivity, often yielding the (S)-enantiomer with significant enantiomeric excess (e.e.).
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Analysis: Enantiomeric purity is determined via Chiral HPLC using columns such as Chiralcel OB or OD [4].
Synthesis Workflow Visualization
Figure 1: Divergent synthetic pathways for racemic and chiral (propylsulfinyl)benzene production.
Analytical Characterization
Validating the identity of CAS 21865-07-6 requires multi-modal spectroscopic analysis. The following data points are characteristic of the sulfoxide moiety.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): The propyl group protons exhibit diastereotopic splitting due to the adjacent chiral sulfinyl center.
Infrared Spectroscopy (IR)
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S=O Stretch: A strong, characteristic absorption band is observed in the range of 1035–1050 cm⁻¹ . This band is diagnostic for sulfoxides and distinguishes them from sulfides (no band) and sulfones (two bands at ~1150 and ~1300 cm⁻¹) [5].
Reactivity & Mechanistic Utility[1][7][12]
(Propylsulfinyl)benzene is not merely a static intermediate; its reactivity is defined by the thermal instability of the sulfoxide bond containing β-hydrogens.
Thermal Syn-Elimination (The Ei Mechanism)
Upon heating (typically >100°C in toluene), (propylsulfinyl)benzene undergoes a concerted syn-elimination (Ei reaction). The sulfinyl oxygen abstracts a β-proton from the propyl chain, leading to the formation of propene and benzenesulfenic acid.
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Mechanism: Concerted, 5-membered cyclic transition state.[2]
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Significance: This reaction is stereospecific. Research into this pathway aids in understanding the stereoelectronic requirements of pericyclic reactions [5].
Reduction to Sulfide
The sulfoxide can be deoxygenated back to phenyl propyl sulfide using mild reducing agents such as oxalyl chloride/NaI or silanes. This reversibility makes the sulfinyl group a versatile protecting group for sulfides during oxidative transformations elsewhere in a molecule [3].
Reactivity Pathway Diagram[7]
Figure 2: Thermal decomposition pathway of (propylsulfinyl)benzene via the Ei mechanism.
Safety & Handling
While (propylsulfinyl)benzene is generally considered low-toxicity compared to volatile sulfides, standard laboratory safety protocols must be observed.
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Hazards: Potential skin and eye irritant.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Sulfoxides are hygroscopic and can slowly oxidize to sulfones or reduce to sulfides if exposed to harsh conditions.
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Disposal: Dispose of as organic sulfur waste. Do not mix with strong oxidizing agents (e.g., perchlorates) due to exotherm risk.
References
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PubChem. Benzene, (propylsulfonyl)- Compound Summary.[3][4] National Library of Medicine.[3] Available at: [Link] (Note: Reference context for physical state and derivatives).
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PSE Community. Reduction of Sulfoxides in Multigram Scale. Processes 2022, 10, 1115. Available at: [Link]
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University of Groningen. Molecular redesign of Baeyer-Villiger Monooxygenases. Chapter 3: Enantioselective oxidation. Available at: [Link]
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Zienkiewicz, J. et al. Fused-Ring Thiadiazines: Preparation and Crystallographic Characterization. J. Org.[5] Chem. 2004, 69, 2551-2561. Available at: [Link]
Sources
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- 3. Benzene, (3,3,3-trifluoro-1-propynyl)- | C9H5F3 | CID 11252247 - PubChem [pubchem.ncbi.nlm.nih.gov]
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